molecular formula C13H13N3O2S B2494928 N-[2-(Furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine CAS No. 2380191-93-3

N-[2-(Furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine

Cat. No. B2494928
CAS RN: 2380191-93-3
M. Wt: 275.33
InChI Key: FTRXMFBDTWEOBE-UHFFFAOYSA-N
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Description

“N-[2-(Furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine” is a heterocyclic compound. It is a white solid with a yield of 80% . It is part of the thienopyrimidine derivatives, which are important and widely represented in medicinal chemistry as they are structural analogs of purines .


Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves various methods . The reaction does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .


Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .


Chemical Reactions Analysis

Thienopyrimidine derivatives have various biological activities. They inhibit various enzymes and pathways . The reaction does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate .


Physical And Chemical Properties Analysis

“N-[2-(Furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine” is a white solid . More detailed physical and chemical properties are not available in the retrieved papers.

Mechanism of Action

The anticancer effects of thienopyrimidines work through the inhibition of various enzymes and pathways . They have been found to be effective against prostate cancer (PC3) .

Future Directions

Thienopyrimidine derivatives hold a unique place between fused pyrimidine compounds . They have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth . Future research will focus on designing new thienopyrimidin-4-amines with improved potency and acceptable pharmacokinetics to warrant in vivo evaluation .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-17-11(10-3-2-5-18-10)7-14-13-12-9(4-6-19-12)15-8-16-13/h2-6,8,11H,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRXMFBDTWEOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NC=NC2=C1SC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine

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